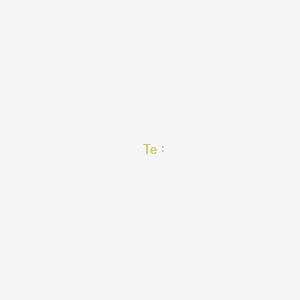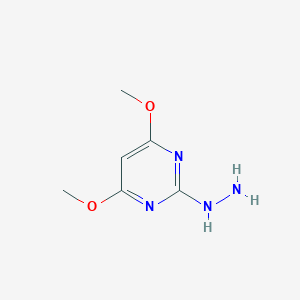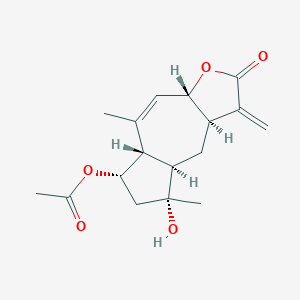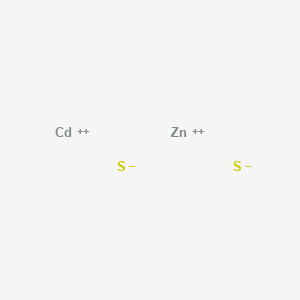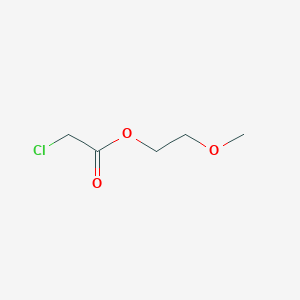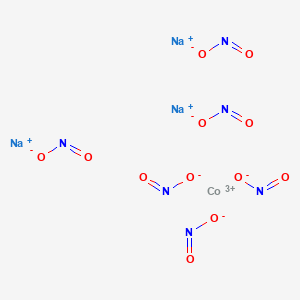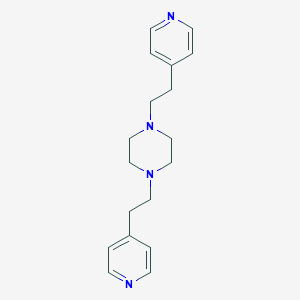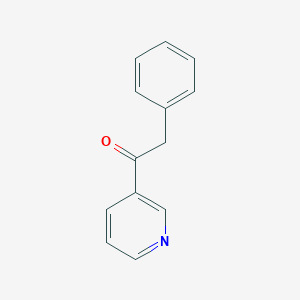
Triyoduro de escandio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium triiodide, also known as scandium iodide, is an inorganic compound with the chemical formula ScI₃. It is classified as a lanthanide iodide and appears as a yellowish powder. This compound is primarily used in metal halide lamps due to its ability to maximize ultraviolet emission and prolong bulb life .
Aplicaciones Científicas De Investigación
Scandium triiodide has several scientific research applications, including:
Chemistry: Used in the synthesis of other scandium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in radiotherapy and diagnostic imaging.
Industry: Widely used in metal halide lamps, which are employed in various lighting applications due to their high efficiency and long lifespan .
Mecanismo De Acción
Target of Action
Scandium triiodide, also known as scandium iodide, is an inorganic compound with the formula ScI3 . It is primarily used in metal halide lamps, where it works together with similar compounds, such as caesium iodide . The primary targets of scandium triiodide are these lamps, where it helps to maximize the emission of UV light and prolong bulb life .
Mode of Action
Scandium triiodide interacts with its targets (metal halide lamps) by contributing to the emission of UV light . It does this by tuning the maximized UV emission to a range that can initiate photopolymerizations . This interaction results in a prolonged bulb life and enhanced UV light emission .
Biochemical Pathways
For instance, the UV light emitted by these lamps can be used to initiate photopolymerizations .
Pharmacokinetics
It’s worth noting that the compound can be produced through the direct reaction of the elements, or less effectively, by dehydrating sci3(h2o)6 .
Result of Action
The primary result of scandium triiodide’s action is the enhanced emission of UV light from metal halide lamps . This increased UV emission can be tuned to a range that can initiate photopolymerizations , which can be useful in various industrial and scientific applications.
Análisis Bioquímico
Biochemical Properties
The biochemical effects of Scandium, the key element in Scandium triiodide, have been compared with those of other elements. It has been observed that Scandium can mimic and interfere with the metabolism of calcium, magnesium, and other essential elements
Cellular Effects
Scandium, the primary element in Scandium triiodide, has been found to have several biochemical effects on cells. It is not an essential element for organisms, but it is detectable in a wide variety of tissues in many species, including humans . Scandium has been recognized for its ability to replace toxic heavy metals in technological applications . It is not entirely free of toxicity. The mechanisms of Scandium toxicity may include substitution for essential metals, enzyme inhibition, elemental dyshomeostasis, and other indirect effects .
Molecular Mechanism
Scandium triiodide adopts a structure similar to that of iron trichloride (FeCl3), crystallizing into a rhombohedral lattice . Scandium has a coordination number of 6, while iodine has a coordination number of 3 and is trigonal pyramidal .
Dosage Effects in Animal Models
The effects of Scandium, the primary element in Scandium triiodide, have been studied in animal models. For instance, the LD50 doses for ScCl3 at 24 hours post-exposure are 440 and 24 mg/kg, respectively, via intraperitoneal and intravenous injection
Metabolic Pathways
Scandium, the primary element in Scandium triiodide, has been found to interfere with the metabolism of calcium, magnesium, and other essential elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The purest form of scandium triiodide is obtained through the direct reaction of scandium metal with iodine: [ 2 \text{Sc} + 3 \text{I}_2 \rightarrow 2 \text{ScI}_3 ] Alternatively, anhydrous scandium triiodide can be produced by dehydrating hydrated scandium triiodide (ScI₃·6H₂O) .
Industrial Production Methods: Industrial production of scandium triiodide typically involves the direct reaction method due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Scandium triiodide undergoes various types of chemical reactions, including:
Oxidation: Scandium triiodide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Scandium triiodide can participate in substitution reactions where iodine atoms are replaced by other halogens or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as chlorine or bromine can be used.
Reduction: Reducing agents like hydrogen gas or metals such as zinc can be employed.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Higher oxidation state scandium compounds.
Reduction: Lower oxidation state scandium compounds.
Substitution: Mixed halide compounds of scandium.
Comparación Con Compuestos Similares
- Scandium fluoride (ScF₃)
- Scandium chloride (ScCl₃)
- Scandium bromide (ScBr₃)
- Yttrium triiodide (YI₃)
- Lutetium triiodide (LuI₃)
Comparison: Scandium triiodide is unique among these compounds due to its specific use in metal halide lamps. While other scandium halides like scandium fluoride, scandium chloride, and scandium bromide have their own applications, scandium triiodide’s ability to maximize ultraviolet emission and prolong bulb life makes it particularly valuable in lighting technology .
Propiedades
Número CAS |
14474-33-0 |
|---|---|
Fórmula molecular |
I3Sc |
Peso molecular |
425.6693 g/mol |
Nombre IUPAC |
triiodoscandium |
InChI |
InChI=1S/3HI.Sc/h3*1H;/q;;;+3/p-3 |
Clave InChI |
HUIHCQPFSRNMNM-UHFFFAOYSA-K |
SMILES |
[Sc+3].[I-].[I-].[I-] |
SMILES canónico |
[Sc](I)(I)I |
Key on ui other cas no. |
42096-67-3 14474-33-0 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


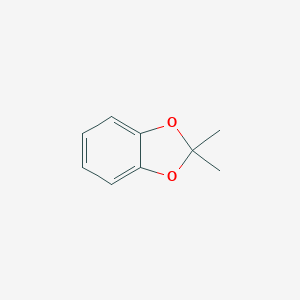

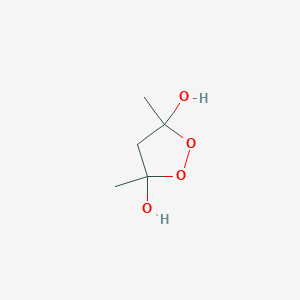
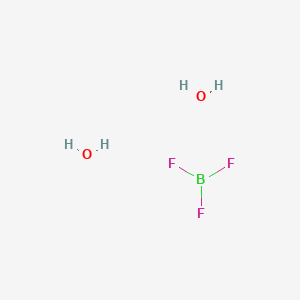
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)
